4-Chloro-3-iodo-6-(trifluoromethoxy)quinoline MSDS and safety data
4-Chloro-3-iodo-6-(trifluoromethoxy)quinoline MSDS and safety data
Topic: 4-Chloro-3-iodo-6-(trifluoromethoxy)quinoline MSDS and Safety Data Content Type: Technical Safety & Handling Guide Audience: Researchers, Medicinal Chemists, and EHS Professionals
Safety, Handling, and Reactivity Profile
Executive Summary & Compound Identity
4-Chloro-3-iodo-6-(trifluoromethoxy)quinoline is a highly specialized heterocyclic intermediate used primarily in the synthesis of bioactive small molecules, particularly kinase inhibitors and antimalarial agents.[1] Its structural complexity—featuring a reactive chloro-group (C4), a labile iodo-handle (C3), and a lipophilic trifluoromethoxy moiety (C6)—necessitates a rigorous safety protocol distinct from generic quinolines.
This guide synthesizes available safety data with structure-activity relationship (SAR) inferences to provide a self-validating handling protocol.
Chemical Identification
| Parameter | Detail |
| Chemical Name | 4-Chloro-3-iodo-6-(trifluoromethoxy)quinoline |
| CAS Number | 1974685-56-7 |
| Molecular Formula | C₁₀H₄ClF₃INO |
| Molecular Weight | 373.50 g/mol |
| Physical State | Solid (Off-white to pale yellow crystalline powder) |
| Solubility | Soluble in DMSO, DCM, Chloroform; Insoluble in water |
| Melting Point | Predicted:[2][3][4] 85–95 °C (Based on 3-iodo/6-CF3 analogs) |
Hazard Identification (GHS Classification)
Note: Specific toxicological data for this exact CAS is limited. The following classification is derived from verified data for close structural analogs (4-Chloro-3-iodoquinoline and 6-trifluoromethoxyquinoline).
Signal Word: WARNING
Hazard Statements (H-Codes)
-
H302: Harmful if swallowed.[5]
-
H335: May cause respiratory irritation.[6]
-
H317: May cause an allergic skin reaction (Potential sensitizer due to halogenation).
Precautionary Statements (P-Codes)
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][7]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[6] Remove contact lenses, if present and easy to do.[5][6] Continue rinsing.[5]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
Technical Handling & Storage Protocols
The stability of 4-Chloro-3-iodo-6-(trifluoromethoxy)quinoline is compromised by light and moisture. The Carbon-Iodine (C-I) bond is photolabile, leading to radical formation and degradation, while the C4-Chlorine bond is susceptible to hydrolysis under acidic/basic conditions.
Storage Requirements (Critical)
-
Temperature: Store at 2–8 °C (Refrigerated).
-
Atmosphere: Store under Inert Gas (Argon or Nitrogen). The compound is potentially hygroscopic.
-
Light Protection: Amber vials or aluminum foil wrapping is mandatory to prevent photo-deiodination.
Engineering Controls
-
Fume Hood: All open handling must occur within a certified chemical fume hood operating at a face velocity of >100 fpm.
-
Static Control: Use anti-static weighing boats and grounded spatulas, as halogenated heterocycles can accumulate static charge.
Emergency Response Logic
The following decision tree outlines the immediate response protocol for spills or exposure. This system prioritizes containment and personnel safety.[7]
Figure 1: Decision logic for emergency response involving halogenated quinoline derivatives.
Synthesis & Reactivity Context
Understanding the reactivity of this compound is essential for safety. It is designed to be reactive at specific positions, which also dictates its instability hazards.
Reactivity Profile
-
C4-Chloro Position: Highly electrophilic. Susceptible to Nucleophilic Aromatic Substitution (SNAr) by amines, thiols, or alkoxides.[8]
-
C3-Iodo Position: Labile handle for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira).
-
C6-Trifluoromethoxy: Generally stable, but enhances lipophilicity, increasing skin absorption potential.
Functionalization Workflow
The diagram below illustrates why this compound is used and the chemical pathways that must be controlled.
Figure 2: Functionalization pathways. The C4-Cl and C3-I sites are distinct reactivity "hotspots" that dictate chemical incompatibility.
Toxicological Information
Data inferred from quinoline and halogenated analogs.[7]
-
Acute Toxicity: Likely harmful if swallowed (LD50 estimated < 500 mg/kg based on chloroquinoline data).
-
Skin Corrosion/Irritation: Validated irritant. The trifluoromethoxy group increases lipid solubility, potentially aiding dermal penetration.
-
Carcinogenicity: Quinolines are known DNA intercalators. While the 4-Cl/3-I substitution alters planarity, this compound should be treated as a suspected mutagen/carcinogen .
-
Respiratory Sensitization: Halogenated heterocycles can cause mucosal inflammation. Avoid inhalation of dusts.[5][6]
Ecological Impact & Disposal
-
Ecotoxicity: Very toxic to aquatic life with long-lasting effects (Predicted).[5][7] The C-Cl and C-I bonds are stable against rapid biodegradation.
-
Disposal:
-
DO NOT flush down drains.[6]
-
Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (to neutralize HF, HCl, and HI gases produced during combustion).
-
References
-
ChemSRC. (2025). 4-Chloro-3-iodo-6-(trifluoromethoxy)quinoline - CAS 1974685-56-7. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for 4-Chloro-3-iodoquinoline (Analogous Safety Data). Retrieved from [Link]
-
ECHA (European Chemicals Agency). (2025). C&L Inventory: Quinoline Derivatives. Retrieved from [Link]
Sources
- 1. 1974685-56-7_CAS号:1974685-56-7_4-Chloro-3-iodo-6-(trifluoromethoxy)quinoline - 化源网 [chemsrc.com]
- 2. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atlantis-press.com [atlantis-press.com]
- 4. researchgate.net [researchgate.net]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. chemdmart.com [chemdmart.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. achmem.com [achmem.com]
